3-氟吡啶-4-硼酸水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

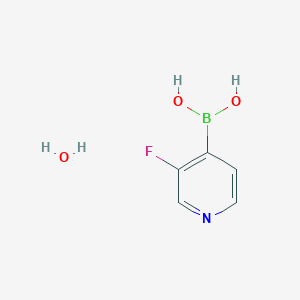

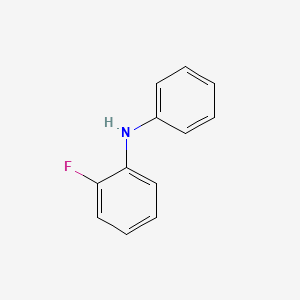

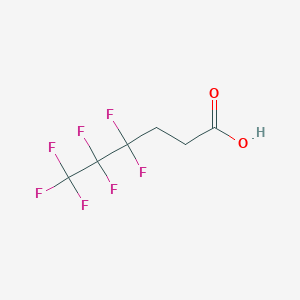

3-Fluoropyridine-4-boronic acid hydrate is a chemical compound with the molecular formula C5H7BFNO3 . It has a molecular weight of 158.93 g/mol . The IUPAC name for this compound is (3-fluoropyridin-4-yl)boronic acid;hydrate .

Molecular Structure Analysis

The molecular structure of 3-Fluoropyridine-4-boronic acid hydrate consists of 11 heavy atoms . The InChI representation of the molecule isInChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4 (5)6 (9)10;/h1-3,9-10H;1H2 . Physical And Chemical Properties Analysis

3-Fluoropyridine-4-boronic acid hydrate has a molecular weight of 158.93 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 159.0503014 g/mol . The topological polar surface area of the compound is 54.4 Ų .科学研究应用

合成与材料科学

硼酸衍生物的合成:一项研究详细介绍了从 4-溴-2-氟苯胺合成氨基-3-氟苯基硼酸,展示了其在构建葡萄糖传感材料中的潜力。该衍生物的独特性质,如相对较低的 pKa 值,使其能够在生物环境中应用,表明其在合成生物活性化合物和药物制剂方面的多功能性(Das 等人,2003)。

化学分析与聚合物科学:对水性硼酸-氢氟酸体系的研究突出了其在海洋碳酸盐分析中对 CO2 系统重建、化学合成、聚合物科学等方面的重要性。该研究提供了有关化学平衡和硼同位素分配的综合数据,强调了硼酸在地球化学分析和工业应用中的关键作用(Zeebe 和 Rae,2020)。

传感器技术

二醇识别:硼酸与二醇(包括糖和肽聚糖)结合的能力是生物材料中的一项显着应用。这种结合亲和力被用于创建动态共价或响应性水凝胶,展示了材料化学中传感和递送系统的潜力(Brooks 等人,2018)。

氟离子传感:由不同联吡啶合成的氟代硼酸附加联吡啶鎓盐用于通过 (19)F NMR 光谱检测和区分含二醇的分析物。这展示了使用硼酸进行传感应用的创新,特别是在生理条件下检测生物分析物(Axthelm 等人,2015)。

安全和危害

3-Fluoropyridine-4-boronic acid hydrate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective equipment and face protection should be worn when handling this compound .

未来方向

Boronic acids, including 3-Fluoropyridine-4-boronic acid hydrate, have potential applications in the development of novel materials that show a longer lifetime and can be easily recycled . They have been utilized for the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .

作用机制

Target of Action

3-Fluoropyridine-4-boronic acid hydrate is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the 3-Fluoropyridine-4-boronic acid hydrate acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (3-Fluoropyridine-4-boronic acid hydrate) transfers an organic group to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which 3-Fluoropyridine-4-boronic acid hydrate is involved . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific organic groups involved in the reaction .

Result of Action

The primary result of the action of 3-Fluoropyridine-4-boronic acid hydrate is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

属性

IUPAC Name |

(3-fluoropyridin-4-yl)boronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESGEMIQUNLQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)F)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381405 |

Source

|

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029880-18-9 |

Source

|

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)

![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)

![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)